molecular formula C17H13BrN2O3S B8285228 N-(2-Bromo-pyridin-3-yl)-4-phenoxy-benzenesulfonamide

N-(2-Bromo-pyridin-3-yl)-4-phenoxy-benzenesulfonamide

Cat. No.: B8285228
M. Wt: 405.3 g/mol
InChI Key: DOFBEKBUQWDMHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Bromo-pyridin-3-yl)-4-phenoxy-benzenesulfonamide is a useful research compound. Its molecular formula is C17H13BrN2O3S and its molecular weight is 405.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H13BrN2O3S

Molecular Weight

405.3 g/mol

IUPAC Name

N-(2-bromopyridin-3-yl)-4-phenoxybenzenesulfonamide

InChI

InChI=1S/C17H13BrN2O3S/c18-17-16(7-4-12-19-17)20-24(21,22)15-10-8-14(9-11-15)23-13-5-2-1-3-6-13/h1-12,20H

InChI Key

DOFBEKBUQWDMHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NC3=C(N=CC=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-3-aminopyridine (0.69 g, 3.98 mmol) in dry pyridine (15 mL) was added a solution of 4-phenoxy-benzenesulfonyl chloride (1.03 g, 3.98 mmol) in pyridine (3 mL) at 0 C. The resulting mixture was allowed to warm to room temperature and stirred until TCL showed the completion of the reaction. The reaction mixture was diluted with EtOAc and washed with aqueous HCl solution. After the pyridine was neutralized, the organics were washed with water, brine and dried over anhydrous Na2SO4. The filtration (Celite) and concentration under vacuo gave a crude material, which was purified by silica column (30% EtOAc/hexanes). MS: 405, 407 (M+H)+.
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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